molecular formula C16H22N2O2 B2838712 N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)pivalamide CAS No. 1448125-41-4

N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)pivalamide

Cat. No. B2838712
M. Wt: 274.364
InChI Key: FCGQVNMBKLCUBU-UHFFFAOYSA-N
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Description

Indole derivatives are significant in medicinal chemistry due to their presence in many natural products and drugs . They play a crucial role in cell biology and have been found in many important synthetic drug molecules . They are known to bind with high affinity to multiple receptors, which is helpful in developing new useful derivatives .


Molecular Structure Analysis

Indole is also known as benzopyrrole, which contains a benzenoid nucleus and has 10 π-electrons . This makes them aromatic in nature. Similar to the benzene ring, electrophilic substitution occurs readily on indole due to excessive π-electrons delocalization .


Chemical Reactions Analysis

Again, while specific reactions involving “N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)pivalamide” are not available, indole derivatives are known to undergo various chemical reactions. For instance, certain indole derivatives have been reported as antiviral agents .

Future Directions

Indole derivatives have diverse biological activities and have immense potential to be explored for newer therapeutic possibilities . They could be further developed and modified to enhance their medicinal properties.

properties

IUPAC Name

N-[2-hydroxy-2-(1-methylindol-3-yl)ethyl]-2,2-dimethylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O2/c1-16(2,3)15(20)17-9-14(19)12-10-18(4)13-8-6-5-7-11(12)13/h5-8,10,14,19H,9H2,1-4H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCGQVNMBKLCUBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NCC(C1=CN(C2=CC=CC=C21)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)pivalamide

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